molecular formula C9H9NOS B1200930 3-Methoxybenzyl isothiocyanate CAS No. 75272-77-4

3-Methoxybenzyl isothiocyanate

Cat. No. B1200930
CAS RN: 75272-77-4
M. Wt: 179.24 g/mol
InChI Key: SSSDJJXWAVRNCM-UHFFFAOYSA-N
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Description

  • Synonyms : Limnanthin, 3-Methoxybenzyl isocyanate


Synthesis Analysis

  • Degradation from Glucolimnanthin : It is a degradation product of glucolimnanthin, a glucosinolate found in meadowfoam (Limnanthes alba) seed oil .


Molecular Structure Analysis


Physical And Chemical Properties Analysis

  • Refractive Index (n20/D) : Approximately 1.5320 (literature value) .
  • Density : About 1.136 g/mL at 25°C (literature value) .

Safety and Hazards

  • Precautionary Measures : Handle with care, wear appropriate protective gear, and store refrigerated .

properties

IUPAC Name

1-(isothiocyanatomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-10-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSDJJXWAVRNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226235
Record name 3-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Methoxybenzylisothiocyanate

CAS RN

75272-77-4
Record name 3-Methoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-METHOXYBENZYLISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J711Q1ZGCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of 3-methoxybenzyl isothiocyanate and what makes it interesting for pest control?

A: 3-Methoxybenzyl isothiocyanate (3-MBI) is a natural product derived from glucolimnanthin, a glucosinolate found in Meadowfoam ( Limnanthes alba) seed meal. [, , ] This compound exhibits significant toxicity towards various agricultural pests, including the nematode Meloidogyne hapla, and the plant pathogens Pythium irregulare and Verticillium dahliae. [] Its natural origin makes it an attractive candidate for developing biopesticides, offering a potentially safer and more environmentally friendly alternative to synthetic pesticides.

Q2: How does 3-methoxybenzyl isothiocyanate affect different pest species?

A: Research indicates that susceptibility to 3-MBI varies among pest species. For example, Meloidogyne hapla is highly sensitive to 3-MBI, while Pythium irregulare and Verticillium dahliae are less so. [] Additionally, fall armyworm larvae (Spodoptera frugiperda) are highly sensitive to 3-MBI, with the compound causing significant mortality and growth retardation. In contrast, European corn borer larvae (Ostrinia nubilalis) exhibit lower sensitivity. [] These differences highlight the importance of targeted research to optimize 3-MBI-based biopesticides for specific pest species.

Q3: Does the form of glucolimnanthin in meadowfoam seed meal impact its effectiveness?

A: Yes, the conversion of glucolimnanthin into its degradation products significantly influences its biopesticidal activity. While glucolimnanthin itself exhibits minimal toxicity, its enzymatic degradation product, 3-MBI, demonstrates potent activity against various soilborne pathogens. [] Studies show that activating meadowfoam seed meal with myrosinase-active meadowfoam seeds leads to the rapid formation of 3-MBI and other bioactive compounds, enhancing its pesticidal efficacy. [, ]

Q4: Besides its pesticidal effect, does 3-methoxybenzyl isothiocyanate have other potential applications?

A: Emerging research suggests that 3-MBI may offer photoprotective benefits against UVB-induced damage in human skin. [] Studies using human skin equivalents have shown that 3-MBI can reduce UVB-induced DNA damage, inhibit matrix metalloproteinase expression (implicated in photoaging), and mitigate UVB-induced proliferation. [] These findings indicate potential applications in dermatological products, but further research is needed to explore this avenue.

Q5: Are there challenges associated with developing 3-methoxybenzyl isothiocyanate into a commercial biopesticide?

A5: While 3-MBI shows promise as a biopesticide, several challenges need to be addressed:

  • Phytotoxicity: Meadowfoam seed meal, particularly when activated to release 3-MBI, can be phytotoxic to certain crops. [] Further research is needed to identify application strategies and formulations that minimize risks to non-target plants.
  • Formulation stability: The stability and release kinetics of 3-MBI in different formulations require optimization to ensure efficacy under field conditions. []
  • Cost-effectiveness: Developing efficient and scalable production processes for 3-MBI is crucial for commercial viability. []

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